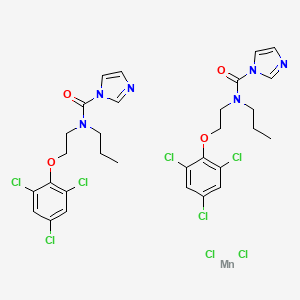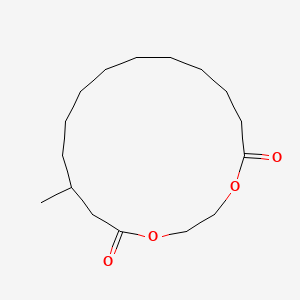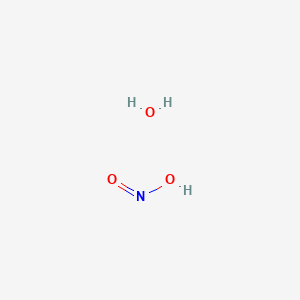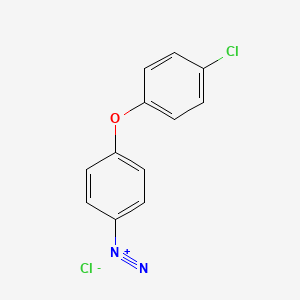
4-(4-Chlorophenoxy)benzene-1-diazonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenoxy)benzene-1-diazonium chloride is an aromatic diazonium salt. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions. This compound is characterized by the presence of a diazonium group (-N₂⁺Cl⁻) attached to a benzene ring substituted with a 4-chlorophenoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(4-Chlorophenoxy)benzene-1-diazonium chloride is typically synthesized from 4-(4-chlorophenoxy)aniline. The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt . The reaction can be represented as follows:
4-(4-Chlorophenoxy)aniline+NaNO2+HCl→4-(4-Chlorophenoxy)benzene-1-diazonium chloride+NaCl+H2O
Industrial Production Methods
In an industrial setting, the synthesis of diazonium salts like this compound is carried out in large reactors with precise temperature control to ensure the stability of the diazonium ion. The process involves continuous addition of sodium nitrite and hydrochloric acid to the aniline derivative under controlled conditions to maintain the low temperature required for the reaction.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chlorophenoxy)benzene-1-diazonium chloride undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions
Coupling Reactions: The diazonium ion can couple with phenols, amines, and other aromatic compounds to form azo compounds.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride (CuCl), copper(I) bromide (CuBr), and copper(I) cyanide (CuCN) are commonly used reagents.
Coupling Reactions: Phenol, aniline, and other aromatic compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include 4-(4-chlorophenoxy)chlorobenzene, 4-(4-chlorophenoxy)bromobenzene, and 4-(4-chlorophenoxy)benzonitrile.
Coupling Reactions: Azo compounds such as 4-(4-chlorophenoxy)azobenzene.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenoxy)benzene-1-diazonium chloride has various applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in labeling and detection techniques due to its ability to form stable azo compounds.
Medicine: Investigated for potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenoxy)benzene-1-diazonium chloride involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo nucleophilic substitution or coupling reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
Benzenediazonium chloride: A simpler diazonium salt used in similar reactions.
4-Chlorobenzenediazonium chloride: Another diazonium salt with a similar structure but different substituents.
4-(4-Chlorophenoxy)benzenediazonium tetrafluoroborate: A related compound with a different counterion.
Uniqueness
4-(4-Chlorophenoxy)benzene-1-diazonium chloride is unique due to the presence of the 4-chlorophenoxy group, which can influence the reactivity and selectivity of the diazonium ion in various reactions. This makes it a valuable intermediate in the synthesis of complex aromatic compounds and dyes .
Propiedades
Número CAS |
74649-79-9 |
|---|---|
Fórmula molecular |
C12H8Cl2N2O |
Peso molecular |
267.11 g/mol |
Nombre IUPAC |
4-(4-chlorophenoxy)benzenediazonium;chloride |
InChI |
InChI=1S/C12H8ClN2O.ClH/c13-9-1-5-11(6-2-9)16-12-7-3-10(15-14)4-8-12;/h1-8H;1H/q+1;/p-1 |
Clave InChI |
LRNUZARSGYMRRG-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1[N+]#N)OC2=CC=C(C=C2)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





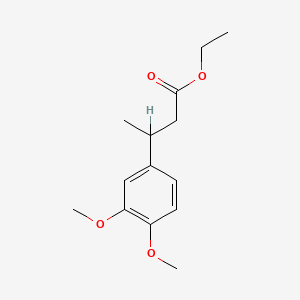

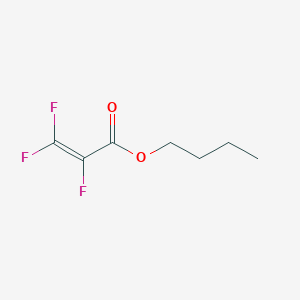

![Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14459628.png)
